6-chloro-N-[4-(dimethylamino)benzyl]-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative. This step often requires the use of catalysts and specific reaction conditions to achieve the desired product.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminophenyl Group: This step involves a nucleophilic substitution reaction where the dimethylaminophenyl group is introduced onto the chromene core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromene core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
6-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which can be useful in cancer treatment.
Modulation of Signaling Pathways: The compound can modulate various signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure and biological activity.
Flavonoids: Share the chromene core and have diverse biological activities.
Quinoline Derivatives: Similar in terms of potential therapeutic applications.
Uniqueness
6-Chloro-N-{[4-(dimethylamino)phenyl]methyl}-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the presence of the dimethylaminophenyl group and the pyridin-2-yl moiety
Properties
Molecular Formula |
C25H22ClN3O3 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-7-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-16-12-22-19(13-20(16)26)21(30)14-23(32-22)25(31)29(24-6-4-5-11-27-24)15-17-7-9-18(10-8-17)28(2)3/h4-14H,15H2,1-3H3 |
InChI Key |
VKIZZQWZXGGUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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